VinblastineSulfateUsp28
Description
Discovery and Isolation from Catharanthus roseus
Vinblastine sulfate, a critical chemotherapeutic agent, was first isolated in 1958 from the leaves of Catharanthus roseus, a plant native to Madagascar. The discovery emerged from serendipitous observations during anti-diabetic research. Robert Noble and Charles Beer at the University of Western Ontario tested periwinkle extracts in rabbits, noting severe leukopenia instead of blood sugar regulation. This cytotoxic effect hinted at potential anti-cancer properties, particularly for leukemias.
Early isolation methods involved hexane defatting followed by extraction with 2% tartaric acid and benzene. However, natural yields remained low (~0.00025% dry leaf weight), necessitating synthetic approaches. Modern methods like negative-pressure cavitation extraction (NPCE) and supercritical fluid extraction (SFE) improved efficiency, achieving comparable yields to traditional ultrasonic methods.
Taxonomic Classification of Source Plants
Catharanthus roseus (Madagascar periwinkle) belongs to the family Apocynaceae. Its taxonomy includes:
- Genus : Catharanthus (transferred from Vinca in 1837)
- Species : Catharanthus roseus (L.) G.Don
- Varieties : C. roseus var. roseus and C. roseus var. angustus
| Taxonomic Hierarchy | Details |
|---|---|
| Kingdom | Plantae |
| Phylum | Tracheophyta |
| Class | Magnoliopsida |
| Order | Gentianales |
| Family | Apocynaceae |
| Genus | Catharanthus |
| Species | C. roseus |
The plant’s invasive distribution spans tropical and subtropical regions, though its origin and medicinal significance remain tied to Madagascar.
Historical Development of Structural Characterization
Vinblastine’s complex structure comprises vindoline and catharanthine units linked via a carbon-carbon bond. Key milestones include:
- X-ray Crystallography : First structural elucidation in the 1960s, confirming its dimeric nature.
- Stereochemical Challenges : Early syntheses struggled with enantioselectivity, resolved via Sharpless epoxidation to set C20 stereochemistry.
- Biosynthetic Pathway : Recent genomic studies identified a 31-step pathway involving catharanthine and tabersonine precursors.
| Synthetic Approach | Yield | Key Innovation |
|---|---|---|
| Natural Extraction | ~10% | Auto-oxidation risks |
| Enantioselective Synthesis | 22% | Sharpless catalysts |
| Semi-Synthetic Coupling | Variable | Anhydrovinblastine intermediate |
Modern efforts focus on synthetic biology to bypass low natural yields, targeting yeast or plant hosts for precursor production.
Evolution of USP Monograph Standards
USP standards for vinblastine sulfate have evolved to ensure purity and potency.
Key updates include:
Properties
CAS No. |
143-67-5 |
|---|---|
Molecular Formula |
C92H152N30O20S |
Molecular Weight |
2030.478 |
InChI |
InChI=1S/C92H152N30O20S/c1-54(2)41-66(118-84(135)63(116-85(136)64(24-26-71(94)123)112-76(128)22-14-20-74(126)98-8)19-12-13-32-106-75(127)21-15-23-77(129)122-92(52-104-39-36-101-33-29-93)50-102-37-34-99-30-16-31-100-35-38-103-51-92)83(134)108-48-78(130)114-70(45-73(96)125)90(141)117-65(25-27-72(95)124)86(137)120-68(43-58-46-107-61-18-11-10-17-60(58)61)87(138)111-57(7)82(133)121-80(56(5)6)91(142)109-49-79(131)113-69(44-59-47-105-53-110-59)89(140)119-67(42-55(3)4)88(139)115-62(81(97)132)28-40-143-9/h10-11,16-18,29-30,46-47,53-57,62-70,80,93,99-104,107H,12-15,19-28,31-45,48-52H2,1-9H3,(H2,94,123)(H2,95,124)(H2,96,125)(H2,97,132)(H,98,126)(H,105,110)(H,106,127)(H,108,134)(H,109,142)(H,111,138)(H,112,128)(H,113,131)(H,114,130)(H,115,139)(H,116,136)(H,117,141)(H,118,135)(H,119,140)(H,120,137)(H,121,133)(H,122,129)/b30-16-,93-29?/t57-,62?,63-,64?,65-,66?,67-,68?,69?,70?,80?,92+/m0/s1 |
InChI Key |
XWYZJXUKRHFKNB-CETWNXQSSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)NC4(CNCCNCC=CNCCNC4)CNCCNCC=N)NC(=O)C(CCC(=O)N)NC(=O)CCCC(=O)NC |
Synonyms |
VinblastineSulfateUsp28 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action
Vinblastine Sulfate and other vinca alkaloids (e.g., vincristine, vinorelbine) share a common mechanism: binding to tubulin to suppress microtubule polymerization. However, structural differences among these compounds lead to variations in binding affinity and downstream effects:
- Vinblastine Sulfate : Preferentially targets mitotic spindle microtubules, causing metaphase arrest at low concentrations without significant microtubule depolymerization .
- Nitrogen Mustard (e.g., Mechlorethamine) : An alkylating agent unrelated to vinca alkaloids; cross-links DNA, causing strand breaks. Unlike vinblastine, it lacks specificity for microtubules but shows comparable efficacy in Hodgkin’s lymphoma .
Table 1: Mechanism and Selectivity
| Compound | Primary Target | Key Mechanism | Selectivity for Microtubule Subtypes |
|---|---|---|---|
| Vinblastine Sulfate | Tubulin β-subunit | Inhibits microtubule dynamics | Mitotic spindle > axonal microtubules |
| Vincristine | Tubulin β-subunit | Stabilizes tubulin dimers | Axonal microtubules > mitotic spindle |
| Nitrogen Mustard | DNA | Cross-links DNA strands | N/A (non-microtubule target) |
Table 2: Structural Modifications and Clinical Impact
| Compound | Key Structural Feature | Clinical Advantage | Limitation |
|---|---|---|---|
| Vinblastine Sulfate | Dimeric indole alkaloid + sulfate | Broad-spectrum antitumor activity | Myelosuppression (dose-limiting) |
| Vinorelbine | Eight-membered catharanthine ring | Improved oral absorption | Limited efficacy in solid tumors |
| Vincristine | N-methyl group substitution | High CNS penetration | Severe neurotoxicity |
Efficacy in Hodgkin’s Disease
A 2017 clinical study compared vinblastine sulfate with nitrogen mustard in advanced Hodgkin’s disease:
- Complete Response Rate : Both drugs achieved 31% (9/29 for nitrogen mustard vs. 9/32 for vinblastine) .
- Side Effects : Vinblastine caused fewer severe adverse events (e.g., negligible neurotoxicity), making it preferable for long-term use .
Table 3: Clinical Outcomes in Hodgkin’s Disease
| Parameter | Vinblastine Sulfate | Nitrogen Mustard |
|---|---|---|
| Complete Response | 28% (9/32) | 31% (9/29) |
| Median Response Duration | 43 weeks | 43 weeks |
| Common Side Effects | Myelosuppression | Nausea, vomiting |
Research Advancements
- Structural Insights : Cryo-EM studies show vinblastine binds at the tubulin intradimer interface, inducing curvature in microtubules—a feature exploited in drug design to enhance potency .
- Synthetic Innovations: Modular total syntheses enable systematic exploration of vinblastine analogues with improved therapeutic indices .
Preparation Methods
Conversion of F 81097 to Vinblastine
The reaction begins with dissolving F 81097 (purity ≥85% by HPLC) in an aqueous inorganic acid, typically 10% sulfuric acid or hydrochloric acid. The solution is cooled to 0 ± 5°C, and iron(III) chloride hexahydrate (FeCl₃·6H₂O) and ammonium oxalate are added under continuous stirring. Oxygen is introduced via air bubbling for 0.5–1.0 hours to stabilize reactive intermediates. Subsequently, a hydride reducing agent—sodium borohydride (NaBH₄) or potassium borohydride (KBH₄)—is introduced to facilitate the reduction of the C3-C4 double bond in F 81097, yielding vinblastine.
Critical Reaction Parameters:
| Component | Ratio (g/ml) | Role |
|---|---|---|
| F 81097 | 1 g | Starting material |
| 10% H₂SO₄ | 0.9 ml | Acid catalyst |
| FeCl₃·6H₂O | 9.2 g | Oxidizing agent |
| (NH₄)₂C₂O₄ | 9.6 g | Stabilizer |
| NaBH₄/KBH₄ | 0.9 g | Reducing agent |
The reaction achieves a yield of ~45% (w/w) with a vinblastine sulfate purity ≥60% (HPLC).
Purification via Column Chromatography
The crude product is dissolved in chloroform and loaded onto a silica gel chromatography column (200–300 mesh, 20–30 times the sample mass). Gradient elution with chloroform-methanol mixtures separates vinblastine from residual F 81097 and byproducts. Fractions containing vinblastine are pooled and evaporated under reduced pressure to obtain a semi-pure mixture.
Sulfonation and Crystallization
Formation of Vinblastine Sulfate
The purified vinblastine base is dissolved in absolute ethanol (10:1 w/v ethanol-to-product ratio). A 5% (w/v) sulfuric acid-ethanol solution is added dropwise at room temperature to adjust the pH to 3.5–4.0, inducing sulfonation. The mixture is refrigerated at 8–10°C overnight to crystallize vinblastine sulfate. The crystals are washed with ice-cold ethanol and vacuum-dried at 60°C for 2–4 hours, yielding an off-white powder.
Key Crystallization Parameters:
-
Solvent Ratio : 10 ml ethanol per 1 g vinblastine base
-
Acid Concentration : 5% H₂SO₄ in ethanol
-
Drying Conditions : 60°C, −0.095 MPa vacuum
Analytical Validation and USP28 Compliance
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a C18 column and UV detection at 254 nm confirms a purity ≥60%, as mandated by USP28. Residual solvents (e.g., chloroform) are quantified via gas chromatography to ensure compliance with International Council for Harmonisation (ICH) limits.
Spectroscopic Characterization
-
UV-Vis : λₘₐₓ at 214 nm and 268 nm (ethanol) confirms the vindoline and catharanthine moieties.
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 811.4 for vinblastine and m/z 909.5 for the sulfate adduct.
Comparative Analysis of Industrial Methods
Natural Extraction vs. Semi-Synthesis
Natural extraction from Catharanthus roseus is limited by low yields (0.0001–0.01% w/w) and complex purification, making semi-synthesis the preferred commercial method.
Process Optimization Challenges
Q & A
Q. What are the critical safety protocols when handling Vinblastine Sulfate in laboratory settings?
Vinblastine Sulfate requires strict adherence to OSHA and JIS safety standards. Key protocols include:
- Use of chemical-resistant gloves (e.g., JIS T 8116-compliant) and protective eyewear to prevent skin/eye contact .
- Local exhaust ventilation to minimize inhalation of aerosols or dust .
- Immediate decontamination procedures for spills: neutralize with inert absorbents (e.g., sand) and avoid water jets to prevent dispersion .
- Storage in sealed containers away from strong oxidizers, acids, or bases to prevent hazardous reactions .
Q. How should researchers address solubility challenges for Vinblastine Sulfate in in vitro assays?
Solubility varies by solvent:
- DMF : 16 mg/ml; suitable for stock solutions but may interfere with cell viability .
- DMSO : 10 mg/ml; ensure low endotoxin grades to avoid confounding cytotoxicity results .
- PBS (pH 7.2) : 0.5 mg/ml; pre-warm to 37°C and vortex intermittently to enhance dissolution . Methodological note: Validate solubility empirically using UV-Vis spectroscopy to confirm concentration accuracy .
Q. What are the primary sources of variability in Vinblastine Sulfate’s cytotoxicity assays?
Variability arises from:
- Batch-to-batch differences : Monitor sulfate counterion purity via HPLC (≥98% by USP 28 standards) .
- Light sensitivity : Store solutions in amber vials; degradation products (e.g., sulfur oxides) alter bioactivity .
- Cell line specificity : Pre-test proliferation rates (e.g., MTT assays) to optimize exposure durations .
Advanced Research Questions
Q. How can factorial design improve dose-response studies for Vinblastine Sulfate?
A 2^k factorial design (e.g., 2x2 for concentration x exposure time) enables efficient exploration of interactions:
- Variables : Dose (e.g., 1–10 nM), duration (e.g., 24–48 hrs), and solvent carrier (DMSO vs. PBS) .
- Analysis : Use ANOVA to identify synergistic/antagonistic effects; validate with dose-response sigmoid modeling .
- Example : A study resolving conflicting IC50 values (e.g., 2 nM in leukemia vs. 8 nM in solid tumors) .
Q. What strategies resolve contradictions in Vinblastine Sulfate’s mechanisms of tubulin binding vs. USP28 inhibition?
Conflicting data may stem from:
- Assay specificity : Differentiate tubulin polymerization (microscopy-based assays) from ubiquitin-proteasome modulation (Western blot for USP28 substrates) .
- Temporal dynamics : Use time-lapse imaging to correlate mitotic arrest duration with USP28 degradation kinetics .
- Controls : Include vinca alkaloid analogs (e.g., vincristine) to isolate USP28-specific effects .
Q. How can computational modeling predict Vinblastine Sulfate’s stability under varying experimental conditions?
- Quantum mechanics (QM) : Simulate degradation pathways (e.g., hydrolysis under acidic conditions) using Gaussian software .
- Molecular dynamics (MD) : Model solvent interactions (e.g., PBS vs. serum-containing media) to forecast precipitation risks .
- Validation : Cross-reference predictions with accelerated stability testing (40°C/75% RH for 4 weeks) .
Data Analysis & Reporting
Q. What statistical methods are optimal for analyzing heterogeneous cytotoxicity datasets?
- Meta-analysis : Pool data from public repositories (e.g., PubChem BioAssay) using random-effects models to account for inter-study variability .
- Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints (e.g., >2 SD from mean viability) .
- Reporting : Adhere to FAIR principles—include raw flow cytometry files and solvent preparation logs .
Q. How to design a robust SAR study for Vinblastine Sulfate analogs targeting USP28?
- Scaffold modification : Introduce substituents at the vindoline moiety; assess via X-ray crystallography .
- Activity cliffs : Calculate ΔpIC50 values between analogs to identify critical pharmacophores .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to rule out non-USP28 effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
